西替普林-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Setiptiline-d3 is the deuterium labeled Setiptiline . Setiptiline (Org-8282) is a serotonin receptor antagonist . It is a tetracyclic antidepressant (TeCA) which acts as a noradrenergic and specific serotonergic antidepressant (NaSSA) . Setiptiline acts as a norepinephrine reuptake inhibitor, α2-adrenergic receptor antagonist, and serotonin receptor antagonist, likely at the 5-HT2A, 5-HT2C, and/or 5-HT3 subtypes, as well as an H1 receptor inverse agonist/antihistamine .

Molecular Structure Analysis

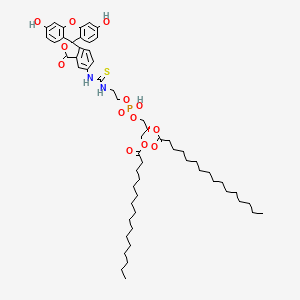

The molecular formula of Setiptiline-d3 is C19H16D3N . The molecular weight is 264.38 . The SMILES representation is [2H]C([2H])([2H])N(C1)CCC2=C1C(C=CC=C3)=C3CC4=C2C=CC=C4 .Physical And Chemical Properties Analysis

Setiptiline-d3 is a solid . It has a molecular weight of 264.38 and a molecular formula of C19H16D3N .科学研究应用

抑郁症治疗

西替普林-d3 作为一种四环类抗抑郁药,主要通过调节大脑中的神经递质发挥作用。 它抑制去甲肾上腺素的再摄取并阻断某些5-羟色胺受体,这可以缓解抑郁症的症状 . 它的治疗抑郁症的疗效一直是药理学研究的课题,研究集中在它对情绪调节和认知功能的影响。

神经系统疾病

研究已经探索了this compound 在治疗各种神经系统疾病中的作用。它潜在的神经保护特性使其成为治疗阿尔茨海默病和帕金森病等疾病的候选药物。 该药物对神经递质系统的影响可能会在神经退行性疾病中提供治疗益处,通过保护神经元功能和减少神经炎症 .

胃肠病学

This compound 对胃肠道系统的影响是另一个关注领域。 它对5-羟色胺受体的调节可能会影响肠道动力和分泌,这可能有利于治疗肠易激综合征 (IBS) 等疾病和其他功能性胃肠道疾病 .

心脏病学

在心脏病学中,this compound 的抗抑郁作用可能间接使心脏病患者受益,因为它们可以改善患者的心理健康,而心理健康在慢性心血管疾病中往往受到损害。 虽然它不直接用于治疗心脏病,但它在管理心脏病患者抑郁症中的作用被认为是有价值的 .

内分泌学

This compound 与激素系统的相互作用,尤其是在应激反应和情绪调节的背景下,在内分泌学方面引起关注。 它对下丘脑-垂体-肾上腺 (HPA) 轴的影响以及随后的皮质醇释放模式是正在进行的研究领域 .

免疫学

该药物的潜在免疫调节作用正在研究中,特别是它对炎症过程的影响。 This compound 可能会影响细胞因子的产生和免疫细胞的活性,这可能与自身免疫性疾病和慢性炎症有关 .

药理学

This compound 的药代动力学,包括它的吸收、分布、代谢和排泄,对于理解它的治疗窗口和安全性非常重要。 该领域的研究旨在优化剂量方案并最大限度地减少不良反应 .

肿瘤学

虽然它不是癌症的主要治疗方法,但this compound 对肿瘤患者的情绪和生活质量的影响值得注意。 它缓解与癌症诊断和治疗相关的抑郁症的潜力可以显着影响患者的护理和恢复 .

作用机制

Target of Action

Setiptiline-d3, also known as Setiptiline, primarily targets the α2 adrenergic receptor and serotonin receptors 3, 5 . The α2 adrenergic receptor is a type of adrenergic receptor, which plays a key role in regulating neurotransmitter release. Serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems .

Mode of Action

Setiptiline-d3 acts as an antagonist at the α2 adrenergic receptor and at serotonin receptors 3, 5 . The antagonism of the α2 receptors likely relieves presynaptic inhibition of adrenergic neurotransmission, allowing for greater and longer sustained release of noradrenaline into the synapse . The antagonism of serotonin receptors may produce an upregulation of the receptors leading to an eventual increase in serotonergic signaling .

Biochemical Pathways

It is known that the drug’s antagonistic action on α2 adrenergic and serotonin receptors can influence thenoradrenergic and serotonergic neurotransmission pathways . This can lead to increased levels of noradrenaline and serotonin in the brain, which are associated with mood regulation .

Pharmacokinetics

Like many other antidepressants, it is likely to be well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

The primary result of Setiptiline-d3’s action is the reduction of symptoms of major depressive disorder . This is achieved through its antagonistic effects on α2 adrenergic and serotonin receptors, leading to increased levels of noradrenaline and serotonin in the brain .

安全和危害

生化分析

Biochemical Properties

Setiptiline-d3 interacts with various biomolecules, including enzymes and proteins. It acts as a norepinephrine reuptake inhibitor, an α2-adrenergic receptor antagonist, and a serotonin receptor antagonist, likely at the 5-HT2A, 5-HT2C, and/or 5-HT3 subtypes . It also functions as an H1 receptor inverse agonist/antihistamine .

Cellular Effects

Setiptiline-d3 influences cell function by interacting with various cellular processes. Its antagonism of the α2 adrenergic receptor and serotonin receptors likely relieves presynaptic inhibition of adrenergic neurotransmission, allowing for greater and longer sustained release of noradrenaline into the synapse . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Setiptiline-d3 involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. As a norepinephrine reuptake inhibitor and α2-adrenergic receptor antagonist, it allows for greater and longer sustained release of noradrenaline into the synapse . Its antagonism of serotonin receptors may produce an upregulation of the receptors leading to an eventual increase in serotonergic signaling .

Metabolic Pathways

It is known to interact with enzymes and cofactors as part of its role as a norepinephrine reuptake inhibitor and α2-adrenergic receptor antagonist .

属性

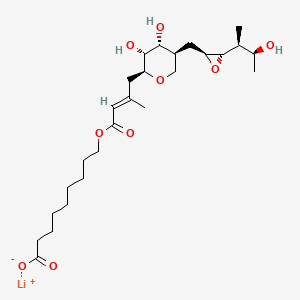

| { "Design of the Synthesis Pathway": "The synthesis pathway of Setiptiline-d3 involves the introduction of three deuterium atoms at specific positions in the molecule. This can be achieved through a combination of chemical reactions that incorporate deuterium-labeled starting materials and reagents.", "Starting Materials": ["3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine", "sodium borohydride-d4", "deuterium oxide", "sodium hydroxide", "acetic anhydride"], "Reaction": ["Step 1: Reduction of 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine with sodium borohydride-d4 in deuterium oxide to yield 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine-d4", "Step 2: Deuteration of 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine-d4 with deuterium oxide and sodium hydroxide to introduce deuterium at the 2,3,4 positions of the cycloheptene ring to yield 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine-d7", "Step 3: Acetylation of 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine-d7 with acetic anhydride to yield Setiptiline-d3"] } | |

CAS 编号 |

1795024-97-3 |

分子式 |

C19H19N |

分子量 |

264.386 |

InChI |

InChI=1S/C19H19N/c1-20-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)19(18)13-20/h2-9H,10-13H2,1H3/i1D3 |

InChI 键 |

GVPIXRLYKVFFMK-FIBGUPNXSA-N |

SMILES |

CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24 |

同义词 |

2,3,4,9-Tetrahydro-2-(methyl-d3)-1H-dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridine; Org 8282-d3; MO-8282-d3; Teciptilline-d3; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B586920.png)

![Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B586926.png)

![N-[2-[5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B586927.png)